molecular formula C18H15NO2S B14018882 4-Methyl-N-[(naphthalen-2-yl)methylidene]benzene-1-sulfonamide CAS No. 17692-84-1

4-Methyl-N-[(naphthalen-2-yl)methylidene]benzene-1-sulfonamide

Katalognummer: B14018882
CAS-Nummer: 17692-84-1
Molekulargewicht: 309.4 g/mol
InChI-Schlüssel: YSAXRMKUCBBRNZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methyl-N-(naphthalen-2-ylmethylene)benzenesulfonamide is an organic compound with the molecular formula C18H15NO2S. It is a sulfonamide derivative, characterized by the presence of a naphthalene ring and a benzenesulfonamide moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-N-(naphthalen-2-ylmethylene)benzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with naphthalen-2-ylmethyleneamine. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the sulfonamide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

4-Methyl-N-(naphthalen-2-ylmethylene)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

4-Methyl-N-(naphthalen-2-ylmethylene)benzenesulfonamide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-Methyl-N-(naphthalen-2-ylmethylene)benzenesulfonamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its sulfonamide group. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, thereby exerting its biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Methyl-N-(naphthalen-1-ylmethylene)benzenesulfonamide
  • 4-Methyl-N-(2-((naphthalen-1-ylmethylene)-amino)-phenyl)benzenesulfonamide

Uniqueness

4-Methyl-N-(naphthalen-2-ylmethylene)benzenesulfonamide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications .

Eigenschaften

CAS-Nummer

17692-84-1

Molekularformel

C18H15NO2S

Molekulargewicht

309.4 g/mol

IUPAC-Name

4-methyl-N-(naphthalen-2-ylmethylidene)benzenesulfonamide

InChI

InChI=1S/C18H15NO2S/c1-14-6-10-18(11-7-14)22(20,21)19-13-15-8-9-16-4-2-3-5-17(16)12-15/h2-13H,1H3

InChI-Schlüssel

YSAXRMKUCBBRNZ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=CC2=CC3=CC=CC=C3C=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.